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Introduction

The OX-34 antibody is a mouse IgG2a monoclonal antibody that specifically recognizes the rat

CD2 antigen.[1][2] The CD2 antigen is a 50-54 kDa glycoprotein expressed on the surface of

rat thymocytes and peripheral T-cells, making OX-34 an invaluable tool for identifying and

studying these cell populations.[1][2] As an unconjugated primary antibody, OX-34 requires a

secondary antibody for detection in various immunoassays.

This document provides detailed application notes and protocols for the effective use of

unconjugated OX-34, with a focus on selecting the appropriate secondary antibody to ensure

high-quality, reproducible results. The use of a secondary antibody in an indirect detection

method offers significant advantages, including signal amplification and greater flexibility in

experimental design, as multiple secondary antibodies can bind to a single primary antibody.[3]

[4]

Application Notes: Selecting the Right Secondary
Antibody
Choosing a suitable secondary antibody is critical for the success of any experiment using an

unconjugated primary antibody like OX-34. The selection process depends on the host species

of the primary antibody, its isotype, the experimental application, and the species of the sample

tissue.
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Key Selection Criteria:

Host Species: The secondary antibody must be raised against the host species of the

primary antibody.[3] Since OX-34 is a mouse monoclonal antibody, an anti-mouse secondary

antibody raised in a different host species (e.g., goat, donkey, or rabbit) is required.[5][6]

Isotype Specificity: The secondary antibody should recognize the specific class and subclass

of the primary antibody. OX-34 has an IgG2a isotype.[2] Therefore, a secondary antibody

specific for mouse IgG2a can be used for high specificity, or a general anti-mouse IgG (H+L)

secondary, which recognizes most mouse IgG subclasses, can also be employed.[5][7]

Conjugate Choice: The label (conjugate) on the secondary antibody is determined by the

detection method.

Enzymes: Horseradish peroxidase (HRP) and alkaline phosphatase (AP) are common for

chromogenic detection in applications like immunohistochemistry (IHC) and ELISA.

Fluorophores: Fluorescent dyes (e.g., Alexa Fluor®, FITC, PE) are used for

immunofluorescence (IF) and flow cytometry (FC). The choice of fluorophore should be

compatible with the available microscope filters or flow cytometer lasers.

Biotin: This small molecule allows for further signal amplification through binding with

streptavidin-HRP or streptavidin-fluorophore conjugates.

Purity and Cross-Reactivity:

Affinity-Purified Antibodies: These are recommended as they provide the highest

specificity and lowest non-specific binding.[6][8]

Cross-Adsorbed Secondaries: To prevent the secondary antibody from binding to

endogenous immunoglobulins in the sample tissue, use a secondary that has been pre-

adsorbed against the sample species' serum proteins. This is crucial when working with

multiplex assays.

F(ab')2 Fragments: When working with cells or tissues that have Fc receptors (e.g.,

spleen, lymph nodes, blood cells), using an F(ab')2 fragment secondary antibody can

eliminate non-specific binding.[5][7]
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Recommended Secondary Antibodies for OX-34 (Mouse
IgG2a)

Secondary
Antibody Type

Target
Specificity

Host Species
Recommended
Applications

Example
Conjugates

Goat anti-Mouse

IgG (H+L)

Mouse IgG,

heavy & light

chains

Goat FC, IHC, IF, WB

Alexa Fluor®

488, FITC, PE,

HRP, Biotin

Donkey anti-

Mouse IgG (H+L)

Mouse IgG,

heavy & light

chains

Donkey FC, IHC, IF, WB

Alexa Fluor®

647, Cy3, HRP,

AP

Goat anti-Mouse

IgG2a

Mouse IgG2a

isotype
Goat

FC, IF

(Multiplexing)

Alexa Fluor®

594, Biotin, FITC

Goat anti-Mouse

IgG, F(ab')2

Mouse IgG,

F(ab')2 region
Goat

FC, IHC (on Fc

receptor-rich

tissue)

PE, APC, FITC,

HRP

Visualizing the Detection Principle
The diagrams below illustrate the logical workflow of indirect detection and the specific antigen

recognition pathway for OX-34.
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Generates
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Figure 1. Principle of indirect detection using a secondary antibody.
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Figure 2. OX-34 antigen detection pathway on a rat T-cell.

Experimental Protocols
The following are generalized protocols for common applications using the OX-34 antibody.

Note: Optimal antibody dilutions and incubation times should be determined empirically by the

end-user for each specific experimental setup.

Protocol 1: Indirect Flow Cytometry
This protocol describes the staining of cell surface antigens on a single-cell suspension.[9][10]

Recommended Dilutions
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Reagent Starting Dilution/Concentration

OX-34 Primary Antibody 1:50 - 1:200 (or 1-10 µg/ml)

Fluorophore-conjugated Secondary Antibody
Follow manufacturer's recommendation

(typically 1:200 - 1:1000)

Procedure

Cell Preparation: Harvest cells and wash by centrifuging at 300-400 x g for 5 minutes.

Resuspend the cell pellet in ice-cold Staining Buffer (e.g., PBS + 1% BSA) to a concentration

of 1 x 10⁷ cells/ml.[9]

Aliquot Cells: Add 100 µl of the cell suspension (1 x 10⁶ cells) to the required number of flow

cytometry tubes.

Primary Antibody Incubation: Add the predetermined optimal dilution of OX-34 primary

antibody to each sample tube. Vortex gently and incubate for 30-60 minutes at 4°C,

protected from light.[9][10]

Wash: Add 2 ml of ice-cold Staining Buffer to each tube, centrifuge at 300-400 x g for 5

minutes, and discard the supernatant. Repeat this wash step twice more.

Secondary Antibody Incubation: Resuspend the cell pellet in 100 µl of Staining Buffer

containing the optimal dilution of the fluorophore-conjugated secondary antibody. Vortex

gently and incubate for 20-30 minutes at 4°C, protected from light.[10]

Final Wash: Wash the cells twice as described in Step 4.

Resuspension and Analysis: Resuspend the final cell pellet in 300-500 µl of Staining Buffer.

For samples not analyzed immediately, a fixative solution (e.g., 1% paraformaldehyde) can

be used. Analyze samples on a flow cytometer as soon as possible.[10]
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1. Prepare Cell Suspension
(1x10^6 cells in 100µL)

2. Add Primary Antibody (OX-34)
Incubate 30-60 min at 4°C

3. Wash Cells (3x)
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4. Add Secondary Antibody
(Fluorophore-conjugated)
Incubate 20-30 min at 4°C

5. Wash Cells (2x)
with Staining Buffer

6. Resuspend in Buffer

7. Acquire on Flow Cytometer
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Figure 3. Experimental workflow for indirect flow cytometry.

Protocol 2: Indirect Immunohistochemistry (Paraffin-
Embedded Rat Tissue)
This protocol is for the detection of CD2 in formalin-fixed, paraffin-embedded (FFPE) rat tissue

sections.[11][12]
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Recommended Dilutions

Reagent Starting Dilution/Concentration

OX-34 Primary Antibody 1:100 - 1:500

Biotinylated Secondary Antibody 1:200 - 1:500[11]

HRP-conjugated Secondary Antibody Follow manufacturer's recommendation

Procedure

Deparaffinization and Rehydration:

Immerse slides in xylene (2 changes, 5 minutes each).

Rehydrate through graded alcohols: 100% ethanol (2x, 2 min), 95% ethanol (2x, 2 min),

70% ethanol (1x, 2 min).[13]

Rinse in distilled water.

Antigen Retrieval: Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0) and heat in a

microwave or water bath at 95-100°C for 15-20 minutes. Allow slides to cool to room

temperature.[11][13]

Peroxidase Block: To quench endogenous peroxidase activity, incubate sections in 3%

hydrogen peroxide for 10-15 minutes at room temperature. Rinse with PBS.[11][12]

Blocking: Incubate sections with a blocking solution (e.g., 2-5% normal goat serum in PBS, if

using a goat anti-mouse secondary) for 1 hour at room temperature to minimize non-specific

antibody binding.[11]

Primary Antibody Incubation: Drain the blocking solution and apply the diluted OX-34 primary

antibody. Incubate overnight at 4°C in a humidified chamber.[11][12]

Wash: Rinse slides 3 times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each.
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Secondary Antibody Incubation: Apply the diluted enzyme-conjugated or biotinylated

secondary antibody and incubate for 30-60 minutes at room temperature.[11]

Detection (for HRP): If using a biotinylated secondary, incubate with an Avidin-Biotin

Complex (ABC) reagent for 30 minutes.[11] Apply a chromogen substrate like DAB and

monitor for color development (typically 3-10 minutes). Stop the reaction by rinsing with

distilled water.[12]

Counterstain: Lightly stain the sections with Hematoxylin for 30 seconds to 2 minutes to

visualize nuclei. Rinse with water.

Dehydration and Mounting: Dehydrate the sections through graded alcohols and clear in

xylene. Mount with a permanent mounting medium.
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Figure 4. Experimental workflow for indirect immunohistochemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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